N-[4-(benzylamino)-2-oxo-2H-thiochromen-3-yl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(benzylamino)-2-oxo-2H-thiochromen-3-yl]acetamide often involves reactions of different precursors. For example, Duran and Canbaz (2013) synthesized similar compounds by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds (Duran & Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[4-(benzylamino)-2-oxo-2H-thiochromen-3-yl]acetamide can be characterized using techniques such as 1H NMR, FTIR, MS, and elemental analysis. The structural analysis reveals critical aspects like protonation sites and pKa values, providing insights into the chemical behavior of these compounds (Duran & Canbaz, 2013).
Chemical Reactions and Properties
The reactivity of such compounds can be complex. For example, Duran and Demirayak (2012) found that certain acetamide derivatives exhibit anticancer activities, indicating that these compounds can participate in biologically significant reactions (Duran & Demirayak, 2012).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are essential for understanding the applications of such compounds. Studies like those conducted by Subasri et al. (2016) on related acetamide compounds can provide valuable data on their physical properties (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity constants, reactivity towards various reagents, and stability, are crucial for the practical use of these compounds. The work by Duran and Canbaz (2013) on pKa determination is an example of studies that help understand these aspects (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-[4-(benzylamino)-2-oxothiochromen-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(21)20-17-16(19-11-13-7-3-2-4-8-13)14-9-5-6-10-15(14)23-18(17)22/h2-10,19H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBRGTGKDWFYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2SC1=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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